![molecular formula C18H15FN4O4 B2580994 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1904371-55-6](/img/structure/B2580994.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
The compound “N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a derivative of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore . This class of compounds has been synthesized as inhibitors of D-amino acid oxidase (DAAO), with many found to be potent DAAO inhibitors .
Synthesis Analysis
The synthesis of similar compounds involves rearrangement reactions, which are efficient strategies in organic synthesis . A fused energetic structure of 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (NPTO) was prepared based on a novel Hofmann-type rearrangement . The 1,2,3-triazine unit was introduced into the fused bicyclic skeleton from a pyrazole unit for the first time .Molecular Structure Analysis
The molecular structure of similar compounds, such as the 5-fluoro triazole amino acid scaffold, has been studied using X-ray diffraction . The main observation was an important localization on one side of the negative potential surface .Chemical Reactions Analysis
The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore appears metabolically resistant to O-glucuronidation unlike other structurally related DAAO inhibitors . This suggests that the compound may have unique chemical reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated through a differential scanning calorimetry (DSC-TG) approach and EXPLO5 program-based calculations . The calculation results showed similar detonation performances between NPTO and the energetic materials of DNPP and ANPP .Scientific Research Applications
Barili, P. L., Valenti, P., Artali, R., Bombieri, G., & Da Re, P. (2001). Synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene 3-carboxylic acid. Zeitschrift für Kristallographie - Crystalline Materials, 216(11), 600-605. DOI: 10.1524/zkri.216.11.600.22481
Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(16), 5686-5698. DOI: 10.1039/c3cs60197h
Chemo- and regioselective defluorinative annulation of (trifluoromethyl)alkenes and pyrazolones. (2022). Organic Chemistry Frontiers, 9(16), 3175-3180. DOI: 10.1039/d2qo00786j
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O4/c19-11-5-6-13-12(9-11)18(25)23(22-21-13)8-7-20-17(24)16-10-26-14-3-1-2-4-15(14)27-16/h1-6,9,16H,7-8,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCALLRPUVBNZJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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